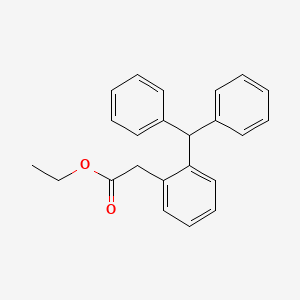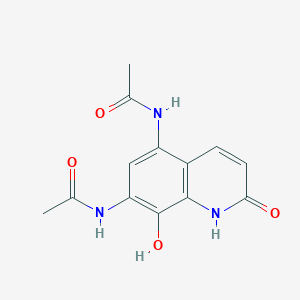
N-(7-acetamido-8-hydroxy-2-oxo-1H-quinolin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-acetamido-8-hydroxy-2-oxo-1H-quinolin-5-yl)acetamide is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-acetamido-8-hydroxy-2-oxo-1H-quinolin-5-yl)acetamide typically involves the reaction of substituted anthranilic acids with acetic anhydride under controlled conditions. The process may also involve the use of catalysts to enhance the reaction efficiency. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) to prevent any side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to achieve high yields and minimize by-products. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(7-acetamido-8-hydroxy-2-oxo-1H-quinolin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
N-(7-acetamido-8-hydroxy-2-oxo-1H-quinolin-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(7-acetamido-8-hydroxy-2-oxo-1H-quinolin-5-yl)acetamide involves its interaction with specific molecular targets in cells. The compound can inhibit certain enzymes and interfere with cellular pathways, leading to its biological effects. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exhibiting antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-hydroxy-2-oxo-1H-quinolin-3-yl)heptanamide
- N-(2-hydroxy-5-nitrophenyl)acetamide
- N-(4-ethoxyphenyl)acetamide (Phenacetin)
Uniqueness
N-(7-acetamido-8-hydroxy-2-oxo-1H-quinolin-5-yl)acetamide is unique due to its specific structural features, such as the presence of both acetamido and hydroxy groups on the quinoline ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
15450-75-6 |
|---|---|
Molekularformel |
C13H13N3O4 |
Molekulargewicht |
275.26 g/mol |
IUPAC-Name |
N-(7-acetamido-8-hydroxy-2-oxo-1H-quinolin-5-yl)acetamide |
InChI |
InChI=1S/C13H13N3O4/c1-6(17)14-9-5-10(15-7(2)18)13(20)12-8(9)3-4-11(19)16-12/h3-5,20H,1-2H3,(H,14,17)(H,15,18)(H,16,19) |
InChI-Schlüssel |
VHCGAYGRHOBFAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C2=C1C=CC(=O)N2)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-Tert-butyl-5-[2-methyl-1-(methylamino)-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13989782.png)
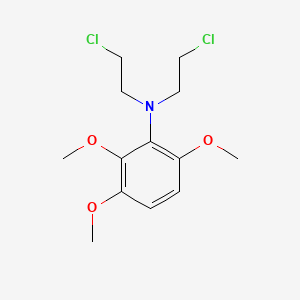
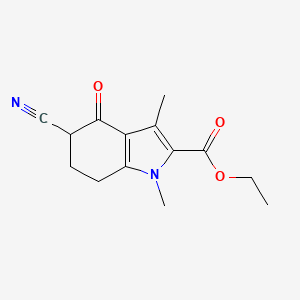
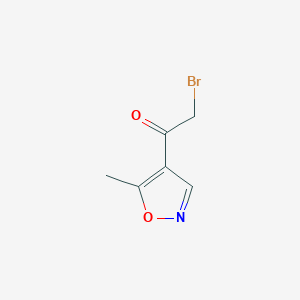
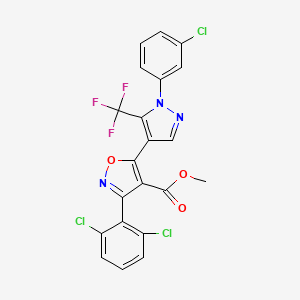
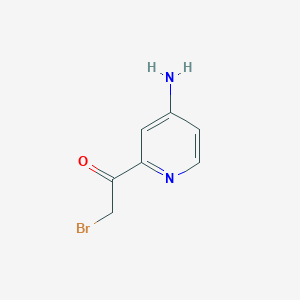
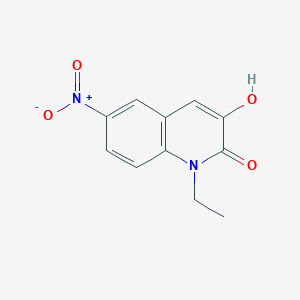
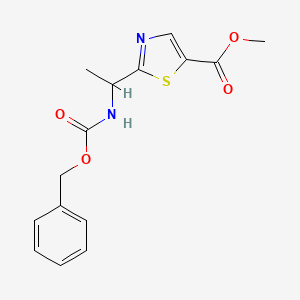
![9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol](/img/structure/B13989826.png)
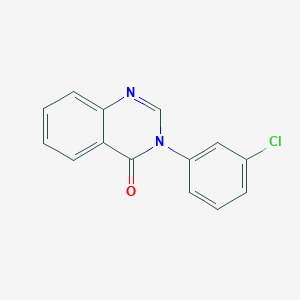
![Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate](/img/structure/B13989833.png)
